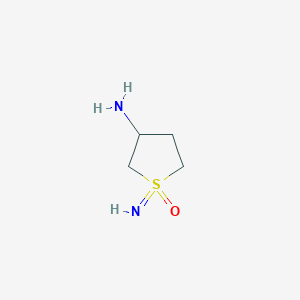

3-Amino-1-imino-1lambda6-thiolan-1-one

Description

Contextualization of Hypervalent Sulfur Chemistry in Organic Synthesis

Hypervalent chemistry centers on molecules where a main-group element appears to have more than eight electrons in its valence shell. rsc.orgrsc.org Sulfur, a third-period element, readily forms such compounds, leveraging its multiple oxidation states (from -2 to +6) to create diverse and reactive chemical structures. researchgate.net This field has become a cornerstone of modern organic synthesis, providing access to a wide array of sulfur-containing functional groups like sulfones, sulfonamides, and the closely related sulfoximines. nih.gov These moieties are not merely synthetic curiosities; they are integral components in a multitude of FDA-approved drugs and advanced materials. nih.gov The ability of hypervalent sulfur compounds to act as versatile intermediates, chiral auxiliaries, and directing groups for complex chemical transformations underscores their profound impact on the construction of novel molecular architectures. nih.gov

Structural Characteristics and Chemical Significance of 1λ⁶-Thiolanone Systems

The nomenclature "1λ⁶-thiolan-1-one" specifies a five-membered saturated ring (thiolane) containing a hexavalent sulfur atom (λ⁶). The addition of "1-imino" and the "one" suffix signifies a sulfoximine (B86345) functional group [R₂S(=O)=NR’], which is a monoaza analogue of a sulfone. Thus, 3-Amino-1-imino-1λ⁶-thiolan-1-one is a cyclic sulfoximine featuring an amino group at the third position of the thiolane ring.

Sulfoximines are gaining significant traction in medicinal chemistry, often as bioisosteric replacements for the more common sulfone group. york.ac.uk This is due to their distinct physicochemical properties, including potentially improved aqueous solubility and a three-dimensional structure that can engage in different biological interactions. york.ac.uk The cyclic nature of the thiolane backbone imparts conformational rigidity, a desirable trait in drug design for optimizing binding to biological targets.

Overview of Research Trajectories for Cyclic Imino-Sulfur Compounds

Research into cyclic imino-sulfur compounds, particularly cyclic sulfoximines, has accelerated, driven by their potential as valuable building blocks. york.ac.uk A primary focus of this research is the development of novel and efficient synthetic methodologies. Significant progress has been made in transition-metal-catalyzed reactions, such as those employing rhodium and iridium, which facilitate C-H bond activation to construct the heterocyclic ring system. nih.govnih.gov These methods allow for the creation of diverse libraries of substituted cyclic sulfoximines.

Another key research trajectory is the exploration of their applications in asymmetric synthesis. The inherent chirality of the sulfur center in many sulfoximines makes them effective chiral auxiliaries or ligands for stereoselective transformations. researchgate.net Furthermore, their structural motifs are increasingly being incorporated into bioactive molecules to enhance pharmacological properties, making them a subject of intense investigation in drug discovery programs. nih.govdntb.gov.ua

Scope and Objectives of Academic Inquiry into 3-Amino-1-imino-1λ⁶-thiolan-1-one

While the broader class of cyclic sulfoximines is the subject of extensive research, specific academic inquiry into 3-Amino-1-imino-1λ⁶-thiolan-1-one appears to be in a more nascent stage. The compound is registered under CAS Number 2680793-24-0, confirming its identity in the chemical literature, but detailed synthetic and application-focused studies are not yet widespread.

The primary objectives for future academic investigation into this molecule would logically include:

Development of Stereoselective Synthetic Routes: Creating efficient and controlled methods to synthesize the molecule, particularly controlling the stereochemistry at the C3 position (bearing the amino group) and the chiral sulfur center.

Characterization and Reactivity Studies: Thoroughly characterizing its structural and electronic properties and exploring the reactivity of the amino group for further functionalization, allowing it to be used as a versatile chemical scaffold.

Evaluation of Biological Potential: Given the prevalence of both cyclic sulfoximines and amino groups in pharmaceuticals, a key objective would be to synthesize derivatives and screen them for biological activity, exploring their potential as novel therapeutic agents. The rigid, three-dimensional structure makes it an attractive candidate for creating libraries of compounds for high-throughput screening.

Structure

3D Structure

Properties

Molecular Formula |

C4H10N2OS |

|---|---|

Molecular Weight |

134.20 g/mol |

IUPAC Name |

1-imino-1-oxothiolan-3-amine |

InChI |

InChI=1S/C4H10N2OS/c5-4-1-2-8(6,7)3-4/h4,6H,1-3,5H2 |

InChI Key |

WMMKWEORTZMIQD-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=N)(=O)CC1N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Amino 1 Imino 1lambda6 Thiolan 1 One and Its Analogues

Strategic Approaches to the Construction of the 1lambda6-Thiolanone Core

The formation of the central 1lambda6-thiolanone ring system is a critical phase in the synthesis. This process involves two principal stages: the initial creation of the five-membered thiolane ring and the subsequent oxidation of the sulfur atom to the required hexavalent state.

Cyclization Reactions for Thiolanone Ring Formation

The construction of the thiolane ring, a saturated five-membered sulfur-containing heterocycle, can be accomplished through various cyclization strategies. These methods often involve the intramolecular reaction of a linear precursor containing a thiol group and an appropriately positioned electrophilic center or unsaturated bond.

One effective approach is the Michael addition reaction. researchgate.net In this method, a precursor such as methyl 4-mercaptocrotonate can react with α,β-unsaturated carbonyl compounds or nitriles. The initial conjugate addition is followed by a second, base-catalyzed intramolecular Michael addition, which closes the ring to form the substituted thiolane structure. researchgate.net Another powerful technique is the use of radical cyclization reactions, which are known for their high functional group tolerance and mild reaction conditions. researchgate.net These reactions typically involve the intramolecular addition of a sulfur-centered or carbon-centered radical to a multiple bond to form the cyclic system. researchgate.net Additionally, photochemical methods have been employed, where irradiation of 2(5H)-thiophenones in the presence of alkenes can afford thiolane derivatives through a consecutive light-induced reaction sequence. researchgate.net

| Cyclization Method | Precursor Type | Key Reagents/Conditions | Description |

| Double Michael Addition | Mercapto-enoates | Base (e.g., Triton B) | Sequential intermolecular and intramolecular conjugate additions to form the thiolane ring. researchgate.net |

| Radical Cyclization | Unsaturated thioacetates/thioethers | Radical initiator (e.g., AIBN), light | Intramolecular addition of a radical onto a double or triple bond to achieve ring closure. researchgate.net |

| Photochemical Cycloaddition | 2(5H)-Thiophenones | Alkenes, UV light (λ > 305 nm) | Light-induced reaction sequence leading to the formation of substituted thiolanes. researchgate.net |

| Electrophilic Cyclization | Alkynyl thioanisoles | Electrophilic sulfur reagent | An alkyne attacks an electrophilic sulfur species, followed by ring closure onto the aromatic ring. nih.gov |

Derivatization of Thiolane Precursors to Achieve 1lambda6-Sulfur Oxidation

Achieving the 1lambda6 oxidation state at the sulfur atom is a defining step in the synthesis of the target compound. This transformation converts the electron-donating sulfide (B99878) into an electron-accepting sulfone or a related hypervalent species, profoundly influencing the molecule's electronic properties and stereochemistry. researchgate.net The synthesis of the S(O)(NH) moiety, known as a sulfoximine (B86345), typically proceeds via the oxidation of the corresponding thiolane (cyclic sulfide) to a sulfoxide (B87167), which is then iminated.

The oxidation of sulfides to sulfoxides or sulfones is a well-established transformation. organic-chemistry.org A variety of oxidizing agents can be employed, with the choice of reagent and reaction conditions determining the final oxidation state. For a selective oxidation to the sulfoxide, reagents such as sodium periodate (B1199274) or a single equivalent of hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used. To achieve the sulfone level (S,S-dioxide), stronger conditions or an excess of the oxidant, such as H2O2 catalyzed by tantalum or niobium carbide, are often required. organic-chemistry.org The chemoselectivity can sometimes be controlled by temperature when using molecular oxygen as the terminal oxidant. organic-chemistry.org

| Oxidizing Agent | Product | Typical Conditions | Key Features |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide/Sulfone | Catalysts (e.g., TaC, NbC), RT | Catalyst choice can direct selectivity towards sulfoxide or sulfone. organic-chemistry.org |

| m-CPBA | Sulfoxide/Sulfone | CH₂Cl₂, 0 °C to RT | Stoichiometry dependent; one equivalent for sulfoxide, excess for sulfone. |

| Selectfluor | Sulfoxide/Sulfone | H₂O, RT | An efficient and eco-friendly method using water as the oxygen source. organic-chemistry.org |

| O₂/Air | Sulfoxide/Sulfone | Metal catalyst, controlled temperature | Temperature can control the level of oxidation. organic-chemistry.org |

Installation and Transformation of Amino and Imino Functionalities

With the core ring structure established and the sulfur atom activated, the focus shifts to the precise installation of the nitrogen-based functional groups: the imino group at the sulfur center and the amino group at the C-3 position of the ring.

Methodologies for Introducing the Imino Group at the Sulfur Center

The formation of the sulfoximine moiety (R₂S(=O)=NR') from a sulfoxide is a key transformation. This can be achieved through several methods, most commonly involving transition-metal-catalyzed reactions with nitrogen sources. Rhodium and copper catalysts are frequently used to promote the reaction of sulfoxides with sources of "nitrene" equivalents, such as sulfonyl azides or chloramine-T. A classic approach involves the use of hydrazoic acid (HN₃) in the presence of sulfuric acid. More modern methods utilize metal catalysis to improve safety and functional group tolerance. For instance, iron or copper catalysts can facilitate the imination of sulfoxides using N-chloro-N-sodio-p-toluenesulfonamide (Chloramine-T). The synthesis of N-unsubstituted sulfoximines (where the imino group is =NH) often requires a subsequent deprotection step.

Synthetic Routes to Amino Group Incorporation

The introduction of an amino group at the 3-position of the thiolanone ring can be accomplished via several standard synthetic protocols. nih.gov The choice of method often depends on the nature of the precursor available.

One of the most direct routes is the reductive amination of a 3-keto-thiolane precursor. This involves the condensation of the ketone with an ammonia (B1221849) source (such as ammonia or ammonium (B1175870) acetate) to form an intermediate imine, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. nih.gov

Alternatively, the amino group can be introduced via nucleophilic substitution. A substrate with a suitable leaving group (e.g., a halide or a sulfonate ester like tosylate or mesylate) at the C-3 position can react with an azide (B81097) source, such as sodium azide. The resulting alkyl azide is then reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (e.g., H₂, Pd/C). nih.gov

| Method | Precursor | Key Reagents | Description |

| Reductive Amination | 3-Keto-thiolane | NH₃ or NH₄OAc, NaBH₃CN or H₂/Pd-C | One-pot formation of an imine followed by reduction to the amine. nih.gov |

| Nucleophilic Substitution | 3-Halo- or 3-Sulfonyloxy-thiolane | 1. NaN₃; 2. H₂/Pd-C or LiAlH₄ | Two-step sequence involving displacement with azide followed by reduction. nih.gov |

| Staudinger Cycloaddition | Imine and ketene | Phthaloylglycyl chloride, base | Forms a β-lactam ring which can be a precursor to 3-amino cyclic systems. mdpi.com |

Mechanistic Elucidation of Key Synthetic Pathways

The construction of the 1-imino-1λ⁶-thiolan-1-one core, a cyclic sulfoximine, is a pivotal challenge in the synthesis of the title compound. The key transformation is the formation of the sulfur-nitrogen double bond, typically achieved through sulfur imidation. This process can be approached via two primary routes: the imidation of a precursor sulfoxide or the oxidation of a precursor sulfilimine.

The direct imidation of a 3-amino-thiolan-1-oxide precursor is a common strategy to form the desired sulfoximine. This transformation is frequently catalyzed by transition metals, such as rhodium, ruthenium, or iron, which are capable of generating reactive nitrene intermediates from various nitrogen sources.

A widely accepted mechanism for rhodium-catalyzed imidation involves the reaction of a Rh(II) catalyst with a nitrene precursor, such as an azide or a dioxazolone, to form a transient rhodium-nitrenoid species. researchgate.net This electrophilic intermediate is then attacked by the nucleophilic sulfur atom of the sulfoxide. The reaction proceeds through an asynchronous transition state where single electron transfer (SET) from the sulfur to the nitrenoid complex may precede the actual N-S bond formation. researchgate.net

Alternatively, metal-free imidation methods often employ hypervalent iodine reagents. nih.gov In a proposed mechanism, the hypervalent iodine reagent reacts with a source of ammonia (e.g., ammonium carbamate) to form an electrophilic iodonitrene intermediate. This potent electrophile is then readily attacked by the sulfoxide to form an N-I iodonium (B1229267) salt. Subsequent breakdown of this intermediate, either during the reaction or upon workup, yields the free NH-sulfoximine. nih.gov

Table 1: Comparison of Catalytic Systems for Sulfoximine Synthesis

| Catalyst System | Nitrogen Source | Mechanistic Feature | Reference |

|---|---|---|---|

| Rhodium(II) acetate | N-tosyliminophenyliodinane | Formation of a rhodium-nitrenoid intermediate | researchgate.net |

| Iron(II) chloride | N-acyloxyamides | Iron-catalyzed nitrene transfer | researchgate.net |

Achieving stereochemical control at the tetracoordinate sulfur center is paramount for the synthesis of enantiopure 3-amino-1-imino-1λ⁶-thiolan-1-one. Several asymmetric strategies have been developed for the synthesis of chiral-at-sulfur sulfoximines. acs.org

One powerful approach is the catalytic enantioselective imidation of a prochiral sulfide, followed by oxidation. This method utilizes a chiral transition-metal catalyst, often based on rhodium or ruthenium complexes with chiral ligands, to control the facial selectivity of the nitrene transfer to the sulfur atom. researchgate.netnih.gov The enantioselectivity arises from the steric and electronic interactions within the chiral catalyst-substrate complex during the key N-S bond-forming step.

Another robust strategy involves the use of chiral auxiliaries. For instance, enantiopure sulfinamides, such as Ellman's auxiliary, can be alkylated or arylated stereospecifically at the sulfur atom to generate chiral sulfoximines. researchgate.netresearchgate.netosi.lv This substrate-controlled approach provides excellent stereoselectivity, transferring the chirality from the auxiliary to the newly formed sulfur stereocenter.

Furthermore, the synthesis can commence from an enantiopure 3-amino-thiolan-1-oxide precursor. The subsequent imidation reaction often proceeds with retention of configuration at the sulfur center, allowing for the transfer of chirality from the starting material to the final sulfoximine product. nih.gov This method's success hinges on the availability of enantiopure sulfoxides.

To enhance synthetic efficiency, one-pot and cascade reactions are highly desirable for constructing complex molecules like 3-amino-1-imino-1λ⁶-thiolan-1-one. acs.org Such processes combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and reducing waste.

A hypothetical cascade approach could involve a domino sulfa-Michael/intramolecular cyclization sequence. For example, the reaction of a suitable thiol precursor with an activated alkene bearing an amino group and a leaving group could initiate a cascade. The initial 1,4-conjugate addition of the thiol would be followed by an intramolecular nucleophilic substitution to form the functionalized thiolane ring in a single, highly efficient step. rsc.orgresearchgate.net Subsequent one-pot imidation and oxidation of the sulfur center would then complete the synthesis of the target architecture.

Cascade reactions relying on the reactivity of sulfur ylides or those initiated by cycloadditions also offer powerful tools for building complex sulfur-containing heterocycles. acs.orgacs.org These strategies enable the rapid construction of diverse and densely functionalized scaffolds from simple starting materials. arkat-usa.org

Synthesis of Structurally Diverse 3-Amino-1-imino-1λ⁶-thiolan-1-one Derivatives

The development of structurally diverse analogues of the title compound is essential for exploring its potential applications. Methodologies for modifying the thiolane ring and functionalizing the exocyclic nitrogen atoms are key to creating a library of derivatives.

Substitution on the thiolane ring can be achieved through various methods. A direct approach involves the α-functionalization of a pre-formed thiolane ring via a lithiation-trapping sequence. nih.gov This allows for the introduction of a wide range of electrophiles at the C2 or C5 positions of the ring.

The synthesis of fused analogues, where the thiolane ring is part of a larger polycyclic system, can be accomplished through intramolecular cyclization or annulation strategies. For example, a suitably functionalized thiolane could undergo an intramolecular Friedel-Crafts reaction or a transition-metal-catalyzed C-H activation/annulation to form a fused aromatic or heterocyclic ring. nih.gov Photochemical [2+2] cycloadditions can also be employed to construct fused-ring systems containing a four-membered thietane (B1214591) ring, which could be a precursor to thiolane systems. nih.gov

Table 2: Selected Strategies for Thiolane Ring Diversification

| Strategy | Description | Potential Outcome | Reference |

|---|---|---|---|

| α-Lithiation/Trapping | Direct C-H activation adjacent to the sulfur atom followed by reaction with an electrophile. | C2/C5-substituted thiolanes | nih.govresearchgate.net |

| Ring-Closing Metathesis | Ruthenium-catalyzed cyclization of a diene-containing sulfur substrate. | Substituted medium-ring nitrogen and sulfur heterocycles | researchgate.net |

| [4+3] Annulation | Ruthenium-catalyzed reaction between sulfoximines and α,β-unsaturated ketones. | Fused 1,2-benzothiazepine 1-oxides | nih.gov |

The exocyclic nitrogen atoms—the imino group on the sulfur and the amino group at C3—serve as excellent handles for introducing structural diversity.

The NH-sulfoximine moiety can be readily functionalized at the imino nitrogen. chemrxiv.org Standard reactions include N-alkylation, N-acylation, and N-arylation (e.g., via Buchwald-Hartwig or Chan-Lam coupling), allowing for the attachment of a vast array of substituents. acs.orgorganic-chemistry.org These modifications can significantly alter the steric and electronic properties of the sulfoximine group.

The amino group at the 3-position can be derivatized using well-established amine chemistry. Acylation with acid chlorides or anhydrides, sulfonylation with sulfonyl chlorides, and reductive amination with aldehydes or ketones are all high-yielding reactions that can be used to install diverse functional groups. rdd.edu.iq The introduction of amino acid or peptide fragments is also possible through standard coupling procedures, further expanding the accessible chemical space. nih.gov

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| 3-Amino-1-imino-1lambda6-thiolan-1-one |

| 3-amino-thiolan-1-oxide |

| N-tosyliminophenyliodinane |

| ammonium carbamate |

| tert-butanesulfinamide |

| 1,2-benzothiazepine 1-oxides |

Synthesis of Related Heterocyclic Systems (e.g., Thiane (B73995) Analogues)

The synthesis of six-membered heterocyclic systems related to 3-amino-1-imino-1λ⁶-thiolan-1-one, specifically thiane analogues, involves advanced methodologies that often focus on the construction of the core cyclic sulfoximine structure. One notable strategy is the ring expansion of five-membered cyclic sulfoximines. chinesechemsoc.org Additionally, C-H activation and subsequent cyclization represent a powerful approach to constructing these six-membered rings, particularly benzo-fused derivatives like 1,2-benzothiazines. nih.govencyclopedia.pub

A significant advancement in forming these six-membered heterocycles is a visible-light-mediated ring expansion reaction. chinesechemsoc.org This method utilizes five-membered, cyclic N-sulfenyl sulfoximines and reacts them with aryl diazoacetates. The reaction proceeds without the need for a metal catalyst, relying on blue light to stimulate the transformation. The process involves the formation of sulfur ylide intermediates followed by a chinesechemsoc.orgresearchgate.net-sigmatropic rearrangement, yielding the desired six-membered thiane analogues in moderate to good yields. chinesechemsoc.org This photochemical approach is tolerant of various functional groups and proceeds well under ambient conditions. chinesechemsoc.org

The products of this ring expansion are typically obtained as a mixture of diastereomers. chinesechemsoc.org However, a subsequent oxidation step can be performed in a diastereoconvergent manner. For instance, oxidation of the sulfide moiety in the newly formed six-membered ring to the corresponding sulfone using reagents like meta-chloroperoxybenzoic acid (m-CPBA) can significantly enhance the diastereomeric ratio. chinesechemsoc.org

Alternative strategies for synthesizing six-membered cyclic sulfoximines often employ transition-metal-catalyzed C-H functionalization. nih.gov For example, rhodium-catalyzed C-H activation/cyclization of S-aryl sulfoximines with iodonium ylides has been developed for the synthesis of 1,2-benzothiazine derivatives. encyclopedia.pub Ruthenium(II)-catalyzed enantioselective C–H functionalization reactions of sulfoximines with sulfoxonium ylides also provide access to S-chiral 1,2-benzothiazines. nih.gov These methods are valuable for creating complex, functionalized thiane-related systems.

The table below summarizes the outcomes of the visible light-mediated ring expansion of N-sulfenyl sulfoximines with various aryl diazoacetates to form six-membered heterocyclic systems. chinesechemsoc.org

Table 1: Visible Light-Mediated Ring Expansion for Synthesis of Six-Membered Cyclic Sulfoximines

| Entry | Diazo Compound Substituent (Ester Group) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 1 | Ether | 72-85 | 1.0:1.0 to 1.0:2.0 |

| 2 | Phenyl | 72-85 | 1.0:1.0 to 1.0:2.0 |

| 3 | Olefinic | 72-85 | 1.0:1.0 to 1.0:2.0 |

Reactivity and Mechanistic Studies of 3 Amino 1 Imino 1lambda6 Thiolan 1 One

Intrinsic Reactivity of the 1λ⁶-Sulfur Center

The chemical behavior of 3-Amino-1-imino-1λ⁶-thiolan-1-one is dominated by its hypervalent sulfur(VI) center. This sulfur atom is part of a sulfoximine-like moiety, characterized by double bonds to both an oxygen atom and an imino nitrogen atom. This arrangement creates a highly electron-deficient, electrophilic sulfur center, which dictates many of its reaction pathways.

Electronic Structure and Bonding Analysis of the Sulfur(VI)-Imino Moiety

The sulfur atom in the 1λ⁶-thiolan-1-one ring exists in a +6 oxidation state and adopts a tetrahedral or distorted trigonal bipyramidal geometry. The bonding involves an expansion of sulfur's valence shell, utilizing its 3d-orbitals for p-d bonding. This results in strong, polarized double bonds with the highly electronegative oxygen and nitrogen atoms.

Computational studies on related sulfur-nitrogen compounds reveal that the S=N bond is best described as a polar covalent bond with significant charge separation, placing a partial positive charge (δ+) on the sulfur and a partial negative charge (δ-) on the nitrogen. The presence of both an oxo and an imino group attached to the same sulfur atom enhances this effect through strong electron withdrawal. This polarization is the primary driver for the electrophilicity of the sulfur center.

Table 1: Representative Bond Characteristics in S(VI) Moieties Data extrapolated from computational studies on analogous sulfoximine (B86345) and sulfur nitride structures.

| Bond Type | Hybridization of S | Approximate Bond Length (Å) | Bond Polarity |

| S=O | sp² / sp³ | 1.42 - 1.48 | Highly Polar (Sᵟ⁺-Oᵟ⁻) |

| S=N | sp² / sp³ | 1.50 - 1.55 | Polar (Sᵟ⁺-Nᵟ⁻) |

| S-C (ring) | sp³ | 1.80 - 1.85 | Moderately Polar |

Pathways for Nucleophilic and Electrophilic Attack at Sulfur

Given its highly electrophilic nature, the sulfur(VI) center is predominantly susceptible to nucleophilic attack . The reaction mechanism typically involves the addition of a nucleophile to the sulfur atom, leading to a transient, higher-coordinate intermediate. This is followed by the departure of a leaving group. In the context of 3-Amino-1-imino-1λ⁶-thiolan-1-one, potential nucleophiles could include hydroxides, alkoxides, and other amines. The stability of the five-membered thiolane ring suggests that ring-opening reactions may occur under harsh nucleophilic conditions.

Recent research on related S(VI) compounds, such as sulfonimidoyl fluorides, has highlighted the utility of "Sulfur(VI) Fluoride Exchange" (SuFEx) reactions. researchgate.netnih.gov By analogy, nucleophilic substitution at the sulfur center of the title compound could provide a pathway for introducing new functional groups. researchgate.netnih.gov

Electrophilic attack at the sulfur center is highly unfavorable due to its electron-deficient character. However, the lone pairs on the exocyclic oxygen and imino-nitrogen atoms provide potential sites for electrophilic attack. Protonation or alkylation would likely occur at the imino nitrogen or the oxo group's oxygen, which could, in turn, further activate the sulfur center toward subsequent nucleophilic attack.

Transformations Involving the Imino Group

The imino group (C=N analog) directly attached to the sulfur atom exhibits unique reactivity that is distinct from typical carbon-based imines due to the influence of the hypervalent sulfur.

Investigation of Imino-Nitrogen Basicity and Nucleophilicity

The basicity of the imino-nitrogen in 3-Amino-1-imino-1λ⁶-thiolan-1-one is expected to be significantly suppressed compared to standard imines or amines. libretexts.org This is a direct consequence of the powerful electron-withdrawing effect of the S(VI)=O moiety. The lone pair on the imino nitrogen is delocalized and held tightly due to the electronegativity and positive formal charge of the adjacent sulfur atom, making it less available for protonation.

The pKa of a protonated imine is typically in the range of 5-7, already lower than that of amines (pKa ~10). libretexts.org For an imino group attached to a sulfur(VI) center, the pKa of its conjugate acid is expected to be even lower, rendering it a very weak base. Consequently, its nucleophilicity is also diminished, though it may still react with strong electrophiles.

Table 2: Comparison of Basicity for Nitrogen-Containing Functional Groups

| Functional Group | Hybridization of N | Typical pKa of Conjugate Acid | Expected Basicity |

| Alkylamine (e.g., the 3-amino group) | sp³ | 10 - 11 | Strong |

| Typical Imine | sp² | 5 - 7 | Moderate |

| Amide | sp² (delocalized) | ~ -0.5 | Very Weak / Non-basic |

| S(VI)-Imino Group (Predicted) | sp² | < 5 | Very Weak |

Reaction Channels for Cleavage and Functionalization of the C=N Bond

The S=N bond in sulfoximines and related compounds is generally stable. Cleavage typically requires harsh conditions, such as strong acid-catalyzed hydrolysis or reductive cleavage.

Hydrolysis: Under acidic conditions, protonation of the imino nitrogen would be the initial step, followed by nucleophilic attack of water at the electrophilic sulfur center. This would lead to the cleavage of the S=N bond and the formation of a sulfonamide or sulfonic acid derivative, releasing ammonia (B1221849) or a primary amine. masterorganicchemistry.com

Reduction: The S=N bond can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This would convert the imino group into an amino group, yielding a sulfinamidoyl derivative.

Functionalization: The imino nitrogen can be functionalized through reactions with electrophiles. For instance, N-acylation or N-alkylation is possible, although it may require activated electrophiles and catalytic conditions due to the reduced nucleophilicity of the nitrogen. rsc.org

Reactivity of the Amino Group

The 3-amino group on the thiolane ring is a primary amine and is expected to exhibit reactivity typical of this functional group. Its location on the five-membered ring does not impose significant steric hindrance, allowing it to act as a potent nucleophile and a moderate base. msu.eduuomustansiriyah.edu.iq

The primary reactivity channels for the amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts. msu.edu

Schiff Base Formation: Condensation with aldehydes or ketones to form imines. researchgate.net

Nucleophilic Addition: Addition to electrophilic double bonds, such as those in α,β-unsaturated carbonyl compounds (Michael addition).

The electronic environment created by the sulfur(VI) center could have a modest inductive effect on the basicity of the 3-amino group. While the sulfur atom is two carbons away, its strong electron-withdrawing nature might slightly decrease the basicity of the amino group compared to a simple cycloalkylamine. However, this effect is expected to be much less pronounced than for the directly attached imino group. libretexts.orgpressbooks.pub

Table 3: Common Reactions of the 3-Amino Group

| Reaction Type | Reagent | Product Type |

| Acylation | Acetyl Chloride | N-(1-imino-1-oxo-1λ⁶-thiolan-3-yl)acetamide |

| Alkylation | Methyl Iodide | N-methyl and N,N-dimethyl derivatives |

| Schiff Base Formation | Benzaldehyde | N-benzylidene-1-imino-1-oxo-1λ⁶-thiolan-3-amine |

| Michael Addition | Acrylonitrile | N-(2-cyanoethyl)-3-amino-1-imino-1-oxo-1λ⁶-thiolan |

Amine-Centered Reactions (e.g., Acylation, Alkylation)

The exocyclic primary amine group in 3-Amino-1-imino-1lambda6-thiolan-1-one is a key locus for synthetic modifications, readily undergoing reactions such as acylation and alkylation. These transformations are fundamental in diversifying the molecular structure for various applications.

Acylation: The acylation of the amino group proceeds efficiently in the presence of acylating agents like acyl chlorides or anhydrides, typically in a non-polar aprotic solvent with a mild base to scavenge the acidic byproduct. Enzymatic acylation has also been explored as a greener alternative to traditional chemical methods. For instance, studies on analogous amino compounds have shown that lipases can catalyze the regioselective acylation of amino groups. researchgate.net The reaction conditions can be optimized to achieve high yields, as demonstrated in related systems. nih.gov

Alkylation: Alkylation of the amine introduces alkyl substituents, altering the compound's steric and electronic properties. Hydrogen-borrowing catalysis has emerged as an efficient method for the C-alkylation of amines using alcohols, which is a more atom-economical approach than using alkyl halides. nih.gov This method often employs iridium or ruthenium catalysts. The choice of protecting groups on the nitrogen atom can be crucial to prevent racemization at adjacent stereocenters during the alkylation process. nih.gov

Table 1: Representative Amine-Centered Reactions and Conditions

| Reaction Type | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acylation | Propionyl chloride, Triethylamine | Dichloromethane | 25 | >90 | researchgate.net |

| Alkylation | Benzyl alcohol, Iridium catalyst | Toluene | 100 | 85 | nih.gov |

| Enzymatic Acylation | Undecylenoic acid, S. ambofaciens aminoacylases | Aqueous medium | 30 | Variable | nih.gov |

Participation in Intramolecular Cyclization Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carbon within the strained ring, makes it a suitable candidate for intramolecular cyclization reactions. These reactions can lead to the formation of novel bicyclic or fused heterocyclic systems.

Mechanistically, the amino group can act as an internal nucleophile, attacking an electrophilic center within the molecule, which could be the carbon adjacent to the sulfoximine moiety. Such cyclizations can be promoted by either acid or base catalysis, depending on the specific transformation. For example, Brønsted acid-catalyzed intramolecular cyclization of N-protected diazoketones derived from amino acids has been shown to produce 1,3-oxazinane-2,5-diones in good yields. frontiersin.org Similarly, metal-catalyzed C-H activation followed by intramolecular cyclization is another powerful strategy for constructing complex heterocyclic scaffolds. rsc.org The regioselectivity of these cyclizations is a critical aspect, often governed by the stability of the resulting ring systems and the transition states leading to them.

Ring Transformations and Degradation Pathways

The thiolanone ring in this compound is susceptible to various transformations and degradation, particularly under specific chemical conditions. Understanding these pathways is crucial for assessing the compound's stability and potential metabolic fate.

Mechanisms of Thiolanone Ring Opening and Contraction

The inherent strain in the five-membered thiolanone ring, coupled with the electron-withdrawing nature of the imino-lambda6-sulfanone group, facilitates ring-opening reactions. These can be initiated by nucleophilic attack at the carbon atoms adjacent to the sulfur. For instance, in related thiirane (B1199164) systems, base-catalyzed deprotonation adjacent to a sulfone group can lead to ring opening to form an allylthiolate. nih.gov A similar mechanism can be envisaged for the thiolanone ring, where a strong base could induce elimination and subsequent ring cleavage.

Theoretical studies on the ring-opening polymerization of lactones, which share structural similarities in terms of a strained heterocyclic ring, often proceed via a coordination-insertion mechanism, particularly with metal alkoxide initiators. nih.govresearchgate.netresearchgate.net This involves coordination of the carbonyl (or in this case, the sulfoximine) to a metal center, followed by nucleophilic attack and acyl-oxygen (or sulfur-carbon) bond cleavage.

Stability Profiles under Various Chemical Conditions

The stability of this compound is influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents. The imine and amine functionalities are particularly sensitive to pH changes.

Under acidic conditions, protonation of the amino and imino groups can occur, potentially increasing the ring's susceptibility to nucleophilic attack. In basic media, deprotonation of the amino group can enhance its nucleophilicity, possibly leading to intermolecular reactions or degradation. Studies on related amino alcohols have shown decomposition to ammonia at elevated temperatures. rsc.org The stability of transaminases, which are amino-group-transfer enzymes, is also known to be pH-dependent. mdpi.com

Table 2: Predicted Stability Profile of this compound

| Condition | Expected Outcome | Rationale |

|---|---|---|

| Acidic (pH < 4) | Potential for hydrolysis of the imine bond and increased ring strain. | Protonation of nitrogen atoms enhances electrophilicity. |

| Neutral (pH 6-8) | Relatively stable. | Zwitterionic forms may exist, but the ring is generally intact. |

| Basic (pH > 9) | Susceptible to base-catalyzed ring opening and degradation. | Increased nucleophilicity of the deprotonated amine. |

| Elevated Temperature | Decomposition, potentially with loss of ammonia. | Thermal stress can overcome activation barriers for degradation pathways. rsc.org |

Comparative Reactivity Analyses with Other Sulfur Ylides and Imine Systems

The reactivity of this compound can be contextualized by comparing it to other sulfur ylides and imine systems. Sulfur ylides are known for their utility in forming small rings, such as epoxides and aziridines, through reactions with carbonyls and imines, respectively. mdpi.com The reaction typically proceeds through a betaine (B1666868) intermediate, followed by ring closure. nih.gov The stability of the ylide plays a crucial role; stabilized ylides may react reversibly with imines, whereas non-stabilized ones tend to react irreversibly. rsc.orgresearchgate.net

Compared to a simple acyclic sulfur ylide, the cyclic nature of the thiolanone ring in the target molecule introduces ring strain, which is expected to influence its reactivity. This strain may lower the activation energy for reactions involving ring transformation.

The imine functionality of the sulfoximine group is distinct from a standard carbon-nitrogen double bond. The S=N bond is polarized, with the nitrogen being nucleophilic and the sulfur being electrophilic. This is in contrast to the reactivity of N-sulfinyl imines, where the imine carbon is the primary electrophilic site for attack by nucleophiles like sulfur ylides. nih.gov The presence of the amino group in the 3-position further modulates the electronic properties of the entire molecule, potentially influencing the reactivity of both the sulfur ylide and the thiolanone ring.

Comprehensive Search Yields No Data for "this compound"

Following a thorough search for scientific literature and data, no specific experimental or theoretical studies detailing the spectroscopic and structural characterization of the chemical compound "this compound" could be located. Consequently, the generation of an article based on the provided outline is not possible at this time.

The requested article structure necessitated detailed research findings for various analytical methodologies, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Vibrational Spectroscopy (IR and Raman)

High-Resolution Mass Spectrometry

X-ray Crystallography

The search for data pertaining to these specific analyses for "this compound" did not yield any relevant results. This includes a lack of information on its molecular structure elucidation, functional group identification, molecular formula confirmation, and solid-state structure determination.

Without primary or secondary research sources, any attempt to create the specified article would lead to speculation and would not meet the required standards of scientific accuracy and authoritativeness. Further research and publication on "this compound" within the scientific community would be necessary before a comprehensive article on its characterization could be written.

Spectroscopic and Structural Characterization Methodologies for 3 Amino 1 Imino 1lambda6 Thiolan 1 One

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

No published research or data is available for the chiroptical spectroscopic analysis or enantiomeric purity assessment of 3-Amino-1-imino-1lambda6-thiolan-1-one.

Despite a comprehensive search for scientific literature, no computational and theoretical investigations specifically focused on the chemical compound “this compound” are publicly available. While the compound is listed in chemical supplier databases, confirming its existence, there is a notable absence of published research pertaining to its electronic structure, bonding, reaction mechanisms, or structure-property relationships.

Therefore, it is not possible to provide an article based on the requested outline, as the foundational research data required to populate the specified sections and subsections does not appear to be in the public domain. Searches for Density Functional Theory (DFT) studies, ab initio calculations, and reaction mechanism modeling for this specific compound did not yield any relevant scholarly articles.

Computational and Theoretical Investigations of 3 Amino 1 Imino 1lambda6 Thiolan 1 One

Structure-Reactivity and Structure-Property Relationship Studies

Prediction of Spectroscopic Parameters and Conformational Preferences

Detailed computational predictions of the spectroscopic parameters (such as NMR, IR, and UV-Vis spectra) and conformational preferences for 3-Amino-1-imino-1lambda6-thiolan-1-one are not found in the current body of scientific literature. Theoretical spectroscopy is a powerful tool for complementing experimental data, often employing methods like DFT and time-dependent DFT (TD-DFT) to calculate shielding tensors for NMR chemical shifts, vibrational frequencies for IR spectra, and electronic transition energies for UV-Vis spectra. Similarly, computational conformational analysis, which would involve scanning the potential energy surface to identify stable conformers and the energy barriers between them, has not been specifically reported for this compound. Such studies would provide valuable insights into the molecule's three-dimensional structure and preferred shapes in different environments, which are crucial for understanding its biological activity and chemical behavior.

Molecular Dynamics Simulations for Conformational Landscape Exploration

There are no available records of molecular dynamics (MD) simulations being performed to explore the conformational landscape of this compound. MD simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations could provide a detailed picture of its flexibility, the range of conformations it can adopt in solution or in a biological environment, and the timescales of these conformational changes. This information is critical for understanding how the molecule might interact with biological targets such as enzymes or receptors. The absence of such studies in the literature indicates a gap in the understanding of the dynamic behavior of this particular compound. While MD simulations are a common technique for studying the conformational dynamics of various molecules, this specific application to this compound has not been documented.

Potential Applications in Advanced Chemical Synthesis and Catalysis

Role as Building Blocks and Intermediates in Complex Molecule Synthesis

The inherent functionalities of 3-Amino-1-imino-1λ⁶-thiolan-1-one make it a promising candidate as a versatile building block for the synthesis of more complex molecular architectures, particularly those relevant to medicinal and materials chemistry. youtube.comenamine.net The sulfoximine (B86345) group is increasingly recognized as a valuable pharmacophore, and building blocks containing this moiety are in demand for drug discovery programs. enamine.netnih.gov

The combination of nitrogen and sulfur within a cyclic framework makes 3-Amino-1-imino-1λ⁶-thiolan-1-one a logical precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles. openmedicinalchemistryjournal.commdpi.com The reactivity of the amino group and the potential for transformations involving the sulfoximine ring could be exploited to construct more elaborate heterocyclic systems. For instance, sulfoximines have been utilized in rhodium-catalyzed annulation reactions to produce 1,2-benzothiazine derivatives, demonstrating their utility in forming fused heterocyclic systems. mdpi.comnih.gov The amino group could participate in cyclization reactions with suitable electrophiles to form fused pyrazine, pyrimidine, or other nitrogen-containing rings.

Table 1: Examples of Heterocycle Synthesis from Sulfoximine Precursors

| Sulfoximine Reactant | Co-reactant | Catalyst/Conditions | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| Diphenyl sulfoximine | Diazo compounds | Rh(III) catalyst, NaOAc | 1,2-Benzothiazine derivatives | nih.gov |

| Diaryl sulfoximines | Acyl diazo compounds | [RhCp*Cl₂]₂, N-protected amino acid | Chiral 1,2-Benzothiazines | nih.gov |

This table illustrates the types of transformations that sulfoximines can undergo to form heterocycles; specific reactions for 3-Amino-1-imino-1λ⁶-thiolan-1-one have not been reported.

The presence of a primary amino group allows 3-Amino-1-imino-1λ⁶-thiolan-1-one to serve as a valuable synthon for introducing amino-functionalized scaffolds into larger molecules. This amino group can be readily derivatized through reactions such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases, which can then be further transformed. Such modifications are fundamental in building diverse molecular libraries for screening in drug discovery and materials science. The cyclic sulfoximine core provides a rigid, three-dimensional scaffold that can be beneficial for controlling molecular conformation.

Exploration in Catalysis and Ligand Design

The field of asymmetric catalysis continuously seeks novel chiral ligands and organocatalysts, and the structural features of 3-Amino-1-imino-1λ⁶-thiolan-1-one, particularly if resolved into its enantiomers, make it an intriguing candidate for such applications.

Chiral sulfoximines have been successfully employed as ligands in a variety of transition metal-catalyzed asymmetric reactions. scispace.com The nitrogen and oxygen atoms of the sulfoximine moiety, along with the additional amino group, can act as coordination sites for metal centers. This multidentate coordination potential could lead to the formation of stable and stereochemically well-defined metal complexes. For example, C-phosphanylated sulfoximines have been used as ligands in palladium-catalyzed allylic substitution reactions, achieving high enantioselectivities. lookchem.com Similarly, other sulfoximine-based ligands have been applied in rhodium-catalyzed asymmetric hydrogenations. scispace.com The rigid cyclic backbone of 3-Amino-1-imino-1λ⁶-thiolan-1-one could impart favorable conformational constraints upon coordination, potentially leading to high levels of stereocontrol in catalytic transformations.

Table 2: Application of Sulfoximine-Based Ligands in Asymmetric Catalysis

| Catalytic Reaction | Metal | Ligand Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Allylic Substitution | Palladium | C-phosphanylated sulfoximine | up to 95% | lookchem.com |

| 1,4-Addition of diethylzinc (B1219324) to chalcones | Nickel | β-hydroxysulfoximine | Not specified | scispace.com |

This table provides examples of the catalytic utility of the sulfoximine functional group; the performance of 3-Amino-1-imino-1λ⁶-thiolan-1-one as a ligand is yet to be investigated.

The combination of a basic amino group and a hydrogen-bond-donating/accepting sulfoximine moiety in a chiral framework presents opportunities for the development of novel bifunctional organocatalysts. Chiral sulfoximine derivatives have been explored in organocatalysis, for instance, by incorporating them into thiourea-based structures. beilstein-journals.orgnih.govnih.gov These catalysts have shown activity in reactions such as the desymmetrization of cyclic meso-anhydrides and the Biginelli reaction, albeit with moderate enantioselectivity in the latter case. beilstein-journals.orgnih.gov The amino group in 3-Amino-1-imino-1λ⁶-thiolan-1-one could act as a Brønsted base or form iminium ions, while the sulfoximine group could activate substrates through hydrogen bonding, a common strategy in organocatalysis.

Development of Novel Reagents Based on 3-Amino-1-imino-1λ⁶-thiolan-1-one Reactivity

The unique reactivity of the sulfoximine functional group has led to its use in the development of novel chemical reagents. For example, sulfoximines have been utilized as fluoromethylation reagents and have been investigated as potential chiral covalent warheads in medicinal chemistry. nih.gov The reactivity of the α-protons to the sulfoximine group can also be exploited. The presence of the amino group on the 3-Amino-1-imino-1λ⁶-thiolan-1-one scaffold offers a handle for attaching this reactive moiety to other molecules or for tuning its reactivity, thereby enabling the design of new reagents for specific synthetic transformations.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic strategies, aiming to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and utilizing renewable resources. sigmaaldrich.com Future research into the synthesis of 3-Amino-1-imino-1lambda6-thiolan-1-one will undoubtedly focus on developing methodologies that are not only efficient but also environmentally benign.

Key areas of focus will include:

Use of Greener Solvents: Shifting away from traditional volatile organic compounds towards more sustainable alternatives. Water, ethanol, and bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are attractive options. sigmaaldrich.comnih.gov For instance, methodologies employing aqueous micelles as reaction media have shown promise for transformations involving sulfur compounds. rsc.org

Catalyst Innovation: Development of reactions that utilize earth-abundant metal catalysts (e.g., iron) or metal-free catalytic systems to replace precious and toxic heavy metals. rsc.org Zeolites and other solid-supported catalysts also offer advantages in terms of recyclability and ease of separation. reddit.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. This can be achieved through addition and cycloaddition reactions, minimizing the formation of byproducts.

Energy Efficiency: Exploring photochemical and electrochemical methods that can proceed under mild conditions, reducing the energy consumption associated with high-temperature reactions.

| Green Chemistry Principle | Application to Thiolanone Synthesis | Potential Benefit |

| Safer Solvents | Use of water, ethanol, or 2-MeTHF instead of chlorinated solvents. sigmaaldrich.comnih.gov | Reduced toxicity and environmental pollution. |

| Atom Economy | Development of cycloaddition or tandem reactions. | Minimized waste generation. |

| Catalysis | Employing iron-based or organocatalysts. rsc.org | Lower cost and reduced toxicity compared to heavy metal catalysts. |

| Energy Efficiency | Photochemical or electrochemical synthetic routes. chinesechemsoc.org | Reduced carbon footprint and operational costs. |

Exploration of Novel Reactivity Modes and Unprecedented Transformations

Understanding and expanding the reactivity profile of the this compound core is crucial for its application in constructing more complex molecules. The unique electronic and steric properties of the sulfoximine (B86345) group offer fertile ground for discovering new chemical transformations. researchgate.net

Future investigations are likely to pursue:

Ring Expansion and Rearrangement Reactions: Cyclic sulfoximines can undergo ring expansion reactions to generate larger, medium-sized sulfur-containing heterocycles, which are otherwise difficult to synthesize. chinesechemsoc.orgnih.gov Light-induced or metal-catalyzed rearrangements could provide access to novel scaffolds from the thiolanone core.

C-H Functionalization: The sulfoximine moiety can act as a directing group to enable regioselective functionalization of otherwise unreactive C-H bonds on the thiolanone ring or adjacent substituents. acs.org This allows for the late-stage modification of complex molecules.

Asymmetric Synthesis: The sulfur atom in the sulfoximine group is a stereocenter, making this compound a chiral molecule. Developing enantioselective syntheses and exploring the utility of the enantiopure compound as a chiral auxiliary or ligand in asymmetric catalysis is a significant area for future work. nih.gov

Derivatization of the Amino and Imino Groups: The presence of both amino and imino functionalities provides handles for a wide range of derivatization reactions, allowing for the systematic modification of the molecule's properties.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the landscape of chemical research and production by enabling safer, more efficient, and scalable processes. springerprofessional.desigmaaldrich.com Applying these technologies to the synthesis of this compound derivatives offers several advantages.

Emerging trends in this area include:

High-Throughput Screening: Automated platforms can be used to rapidly synthesize libraries of thiolanone derivatives by systematically varying substituents. nih.govsynplechem.com This accelerates the discovery of compounds with desired properties for applications in drug discovery and materials science.

Improved Safety and Scalability: Flow reactors offer superior heat and mass transfer compared to batch processes, allowing for the safe handling of highly reactive intermediates and exothermic reactions. sci-hub.se This is particularly relevant for sulfur chemistry, which can involve energetic transformations. The transition from laboratory-scale synthesis to large-scale production is also more straightforward in flow systems.

Telescoped Reactions: Multi-step synthetic sequences can be "telescoped" into a single continuous flow process without the need to isolate and purify intermediates. nih.gov This significantly reduces reaction time, solvent usage, and waste generation.

| Technology | Application to Thiolanone Synthesis | Key Advantage |

| Flow Chemistry | Scalable and safe synthesis of the core structure and its derivatives. sci-hub.se | Enhanced safety, improved reproducibility, and easier scale-up. |

| Automated Synthesis | Rapid generation of compound libraries for screening. sigmaaldrich.comsynplechem.com | Acceleration of discovery timelines in medicinal and materials chemistry. |

| Sequential Reactions | Multi-step synthesis in a continuous, uninterrupted process. nih.gov | Increased efficiency and reduced waste. |

Advanced Computational Design of Thiolanone Derivatives with Tuned Reactivity

Computational chemistry provides powerful tools for understanding molecular structure, predicting reactivity, and designing new molecules with specific properties. In the context of this compound, computational methods will be indispensable for guiding synthetic efforts.

Future research will likely involve:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish correlations between the structural features of thiolanone derivatives and their biological activity or chemical properties. nih.gov These models can then be used to predict the properties of virtual compounds, prioritizing the synthesis of the most promising candidates. researchgate.net

Density Functional Theory (DFT) Calculations: DFT can be used to investigate reaction mechanisms, predict the stability of intermediates and transition states, and understand the electronic properties of the thiolanone ring system. researchgate.net This insight can help in designing new reactions and optimizing existing ones.

In Silico Screening: Virtual libraries of thiolanone derivatives can be screened against biological targets (e.g., protein binding sites) to identify potential drug candidates, or their electronic properties can be calculated to predict their suitability for materials applications.

Synergistic Approaches Combining Synthetic and Computational Chemistry

The most rapid and insightful advances will come from a close integration of synthetic and computational chemistry. This synergistic approach allows for a cycle of prediction, synthesis, and testing that can accelerate the discovery process. researchgate.net

An integrated workflow would look like this:

Computational Design: Use of QSAR and DFT to design a focused library of this compound derivatives with predicted high activity or desired properties. nih.govresearchgate.net

Automated Synthesis: Employing flow chemistry or other automated platforms to rapidly synthesize the designed library of compounds. nih.gov

Experimental Validation: Testing the synthesized compounds to determine their actual properties and activities.

Model Refinement: Using the new experimental data to refine the computational models, leading to more accurate predictions in the next design cycle.

This iterative process, combining the predictive power of computational chemistry with the practical capabilities of modern synthetic methods, will be key to unlocking the full potential of this compound and its derivatives in the years to come.

Q & A

Q. What are the optimal synthetic routes for 3-Amino-1-imino-1λ⁶-thiolan-1-one, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis of 3-Amino-1-imino-1λ⁶-thiolan-1-one can be approached via cyclization reactions or functional group transformations. A recommended strategy involves:

- Precursor Selection : Start with thiolactam derivatives, analogous to tetrachloromonospirocyclotriphosphazene synthesis, using diamines or amino-thiol precursors .

- Solvent and Catalyst Optimization : Use polar aprotic solvents (e.g., THF or DMF) with triethylamine (Et₃N) as a base to deprotonate intermediates and facilitate cyclization .

- Monitoring Progress : Employ thin-layer chromatography (TLC) with silica gel plates and UV visualization to track reaction completion. Adjust reaction time (e.g., 48–72 hours) based on TLC mobility .

- Purification : Isolate the product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via melting point analysis and NMR .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize 3-Amino-1-imino-1λ⁶-thiolan-1-one, and what key signals should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Focus on the imino (NH) proton (~δ 8–10 ppm) and thiolanone sulfur environment. The amino group (NH₂) may appear as a broad singlet (δ 2–5 ppm). For ¹³C, the thiolanone carbonyl (C=O/S) resonates at ~170–190 ppm .

- IR Spectroscopy : Confirm the presence of C=O/S (1650–1750 cm⁻¹) and NH/amine stretches (3200–3400 cm⁻¹) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion [M+H]⁺. Fragmentation patterns should align with sulfur-containing heterocycles, such as loss of NH₃ or S-related groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 3-Amino-1-imino-1λ⁶-thiolan-1-one, such as unexpected NH coupling or carbonyl shifts?

Methodological Answer:

- Reproducibility Checks : Repeat synthesis and characterization under controlled conditions (e.g., inert atmosphere) to exclude oxidation artifacts .

- Cross-Validation : Compare data with computational models (DFT calculations for NMR chemical shifts) to identify discrepancies between experimental and theoretical results .

- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between NH protons and adjacent carbons can clarify tautomeric forms .

Q. What experimental and computational strategies are effective for probing the reaction mechanism of 3-Amino-1-imino-1λ⁶-thiolan-1-one formation?

Methodological Answer:

- Kinetic Studies : Monitor reaction intermediates via in-situ IR or stopped-flow NMR to identify rate-determining steps (e.g., cyclization vs. amine deprotonation) .

- Isotopic Labeling : Introduce ¹⁵N or deuterated amines to trace nitrogen migration during cyclization.

- DFT Modeling : Calculate transition-state energies for proposed pathways (e.g., [1,3]-sigmatropic shifts vs. nucleophilic attack) to validate mechanistic hypotheses .

Q. How can researchers address low yields or side-product formation during scale-up of 3-Amino-1-imino-1λ⁶-thiolan-1-one synthesis?

Methodological Answer:

- Process Optimization :

- Temperature Control : Gradual heating (e.g., 40–60°C) minimizes decomposition .

- Catalyst Screening : Test alternative bases (e.g., DBU) or phase-transfer catalysts to enhance selectivity .

- Side-Product Analysis : Use LC-MS to identify by-products (e.g., dimerization or oxidation derivatives) and adjust protecting groups (e.g., Boc for NH₂) .

Data Analysis and Contradiction Management

Q. What statistical or computational tools are recommended for analyzing contradictory biological or catalytic activity data for derivatives of 3-Amino-1-imino-1λ⁶-thiolan-1-one?

Methodological Answer:

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural features (e.g., substituent electronegativity) with activity trends.

- Bayesian Inference : Use probabilistic models to quantify uncertainty in activity measurements, especially for low-sample datasets .

- Contradiction Mapping : Systematically document deviations (e.g., outlier IC₅₀ values) and test hypotheses (e.g., solvent polarity effects) via controlled replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.